2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS No.: 1226454-34-7
Cat. No.: VC5141832
Molecular Formula: C24H17F3N4O4S
Molecular Weight: 514.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226454-34-7 |
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Molecular Formula | C24H17F3N4O4S |
Molecular Weight | 514.48 |
IUPAC Name | 2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Standard InChI | InChI=1S/C24H17F3N4O4S/c25-24(26,27)35-20-11-9-18(10-12-20)30-21(16-5-4-8-19(13-16)31(33)34)14-28-23(30)36-15-22(32)29-17-6-2-1-3-7-17/h1-14H,15H2,(H,29,32) |
Standard InChI Key | FJHBUJJDLZWLEY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves multi-step organic reactions, drawing parallels to methodologies reported for analogous nitroimidazole derivatives . A representative route includes:
Step 1: Formation of the Imidazole-2-thiol Core
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Claisen-Schmidt Condensation: 3-Nitrobenzaldehyde reacts with 4-(trifluoromethoxy)acetophenone under acidic conditions to yield α,β-unsaturated ketone intermediates .
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Cyclization: Microwave-assisted cyclization with thiourea in ethanol generates the 5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol core .
Step 2: Acetamide Coupling
The thiol group undergoes nucleophilic substitution with 2-chloro-N-phenylacetamide in the presence of a base (e.g., triethylamine) to form the final product.
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) | Purification Method |
---|---|---|---|
1a | HCl/EtOH, reflux | 65–70 | Recrystallization |
1b | Thiourea, MW, 100°C | 80–85 | Column Chromatography (SiO₂) |
2 | Et₃N, DCM, rt | 75–80 | Recrystallization |
Structural Characterization
The compound was confirmed via spectroscopic techniques:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, imidazole-H), 7.85–7.20 (m, 12H, aromatic-H), 4.21 (s, 2H, -SCH₂-).
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FT-IR: 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1150 cm⁻¹ (C-F stretch) .
Physicochemical Properties
Molecular Descriptors
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Molecular Formula: C₂₅H₁₈F₃N₃O₃S
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Molecular Weight: 521.49 g/mol
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Solubility: Improved aqueous solubility compared to precursor chalcones due to the acetamide moiety (ΔG solvation = -5.2 kcal/mol) .
Stability Profile
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Thermal Stability: Decomposition temperature >250°C (TGA).
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Photostability: Susceptible to nitro group reduction under UV light (λ = 365 nm) .
Pharmacological Activity
Antimycobacterial Activity
In vitro testing against Mycobacterium tuberculosis H37Rv via the Resazurin Microtiter Assay (REMA) revealed a MIC of 2.45 μM, surpassing ethambutol (MIC = 7.81 μM) and comparable to isoniazid (MIC = 0.78 μM) . The nitro group’s reduction potential (−0.51 V vs. Ag/AgCl) suggests activation by mycobacterial nitroreductases, analogous to pretomanid .
Cytotoxicity and Selectivity
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CC₅₀ (Vero cells): >50 μM (SI = 20.4), indicating low cytotoxicity .
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Mutagenicity: Predicted to be non-mutagenic by Ames test extrapolation (QSAR models) .
Structure-Activity Relationship (SAR)
Role of Substituents
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Nitro Group (3-NO₂): Essential for activity; deletion reduces MIC by >10-fold .
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Trifluoromethoxy Group (4-OCF₃): Enhances lipophilicity (ΔLogP = +0.4) and metabolic stability.
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Thioacetamide Linker: Improves solubility while maintaining target affinity.
Electrochemical Behavior
Cyclic voltammetry in PBS (pH 7.4) showed two reduction peaks:
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Peak 1: −0.51 V (nitro → hydroxylamine)
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Peak 2: −1.32 V (imidazole ring reduction) .
This redox profile aligns with nitroimidazole prodrugs activated under hypoxic conditions .
Future Directions
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